2-(Tributylstannyl)-3-(trifluoromethyl)pyridine
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Overview
Description
2-(Tributylstannyl)-3-(trifluoromethyl)pyridine is a chemical compound that features both a trifluoromethyl group and a tributylstannyl group attached to a pyridine ring The trifluoromethyl group is known for its electron-withdrawing properties, while the tributylstannyl group is often used in organometallic chemistry for various synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tributylstannyl)-3-(trifluoromethyl)pyridine typically involves the introduction of the tributylstannyl group to a pyridine derivative. One common method is the Stille coupling reaction, which involves the reaction of a halogenated pyridine with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Stille coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannyl)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Used in substitution reactions to replace the tributylstannyl group.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation reactions can introduce new functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
2-(Tributylstannyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2-(tributylstannyl)-3-(trifluoromethyl)pyridine exerts its effects depends on the specific reactions it undergoes. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the pyridine ring. The tributylstannyl group can act as a leaving group in substitution reactions, facilitating the introduction of new functional groups. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it participates in.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)pyridine: Lacks the trifluoromethyl group, making it less electron-withdrawing.
3-(Trifluoromethyl)pyridine: Lacks the tributylstannyl group, limiting its use in organometallic chemistry.
2-(Tributylstannyl)-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity.
Uniqueness
2-(Tributylstannyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and tributylstannyl groups, which confer distinct reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and makes this compound a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
tributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFRTFAOBTHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656796 |
Source
|
Record name | 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-78-8 |
Source
|
Record name | 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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